

history of strychnine discovery and isolation

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An In-Depth Technical Guide on the Core History of Strychnine Discovery and Isolation

Introduction: The Enigmatic Alkaloid

Strychnine, a colorless, crystalline alkaloid with the molecular formula $C_{21}H_{22}N_2O_2$, stands as a molecule of profound duality.[1] Historically, it has been both a feared poison and a purported therapeutic agent, its story interwoven with the evolution of organic chemistry, pharmacology, and toxicology.[2] Sourced from the seeds of trees in the *Strychnos* genus, its journey from the ethnobotanical archives of Southeast Asia to the forefront of synthetic chemistry represents a pivotal chapter in the scientific quest to isolate and understand the active principles of the natural world.[1][3] This guide provides a detailed technical account of the discovery and isolation of strychnine, designed for researchers and scientists. It delves into the foundational experiments, the logic behind the chosen methodologies, and the scientific context that framed one of the 19th century's most significant chemical achievements.

Part 1: The Botanical Precursors: Early History of *Strychnos* Species

Long before its chemical identity was known, the potent effects of plants from the *Strychnos* genus were well-documented in traditional practices. The inhabitants of India and Southeast Asia had ancestral knowledge of the *Strychnos nux-vomica* tree and the *Strychnos ignatii* vine, using their seeds in various preparations.[4][5][6] In traditional systems like Ayurveda and Traditional Chinese Medicine (TCM), these plants were used to treat a wide array of ailments, including digestive issues, paralysis, and inflammatory disorders, albeit with a profound understanding of their inherent toxicity.[6]

The seeds were first introduced to Europe in the 15th and 16th centuries, where their reputation was primarily that of a potent poison for rodents and other animals.[7][8] Historic records from as early as 1640 indicate that preparations containing strychnine were used to kill vermin across Europe.[4][8] This established toxicity, combined with its use in traditional medicine, created a compelling puzzle for the burgeoning field of chemistry in the early 19th century: what was the precise substance responsible for these dramatic physiological effects?

Part 2: The Breakthrough: Isolation of a Crystalline Poison (1818)

The definitive isolation of strychnine was achieved in 1818 by the French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou.[1][2][3] These researchers were at the vanguard of alkaloid chemistry, having also successfully isolated quinine from cinchona bark.[9] Their work marked a crucial shift from using crude plant extracts to studying pure, crystalline compounds, laying the groundwork for modern pharmacology.[9]

The Source Material: Saint-Ignatius' Bean

While the nux-vomica tree is the chief commercial source of strychnine, Pelletier and Caventou's initial success came from the seeds of *Strychnos ignatii*, a woody vine native to the Philippines.[1][4][10] These seeds, known as Saint-Ignatius' beans, were known to contain a higher concentration of strychnine than nux-vomica.[4]

Experimental Protocol: The Pelletier-Caventou Isolation Method (Reconstructed)

The precise, step-by-step protocol published by Pelletier and Caventou was foundational. While presented here in a modern format, the steps are based on historical accounts of their acid-base extraction techniques, which became a standard for alkaloid isolation.

Objective: To isolate the active alkaline principle from the seeds of *Strychnos ignatii*.

Methodology:

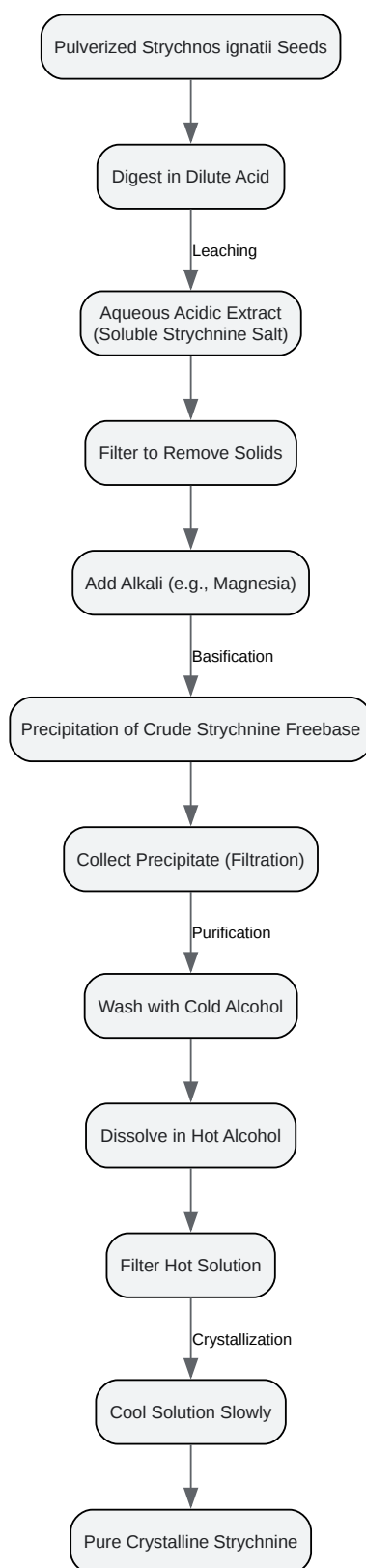
- Initial Extraction (Acid Leaching):
 - The *Strychnos ignatii* seeds were pulverized into a fine powder.

- This powder was then digested in a dilute acidic solution (likely a weak acid like acetic acid or dilute mineral acid) with gentle heating.
- Causality: Strychnine, as an alkaloid, is a basic compound. In an acidic medium, it forms a water-soluble salt (e.g., strychnine acetate). This allows it to be selectively leached from the complex, largely insoluble plant matrix of celluloses, oils, and proteins.
- Basification and Precipitation:
 - The acidic aqueous extract was filtered to remove solid plant debris.
 - An alkali, such as magnesia (magnesium oxide) or lime (calcium hydroxide), was added to the filtrate until the solution was distinctly basic.
 - A precipitate formed upon basification.
 - Causality: The addition of a base neutralizes the acid and deprotonates the strychnine salt, converting it back to its freebase form. Strychnine freebase is practically insoluble in water, causing it to precipitate out of the solution.^{[1][10]} This is a critical step for separating the alkaloid from water-soluble impurities.
- Solvent Purification (Alcohol Wash):
 - The crude precipitate was collected by filtration.
 - This solid was then washed with cold alcohol (ethanol).
 - Causality: This step aimed to remove alcohol-soluble impurities that may have co-precipitated with the strychnine, taking advantage of differential solubilities.
- Final Crystallization:
 - The washed precipitate was redissolved in hot alcohol.
 - The solution was filtered while hot to remove any remaining insoluble impurities.
 - The clear alcoholic solution was allowed to cool slowly.

- Colorless crystals of strychnine precipitated from the solution.
- Causality: The solubility of strychnine in alcohol is significantly higher when hot than when cold. This temperature-dependent solubility gradient is the principle behind recrystallization, a powerful technique for obtaining highly pure crystalline solids.

This logical, multi-step process of acid-base manipulation and solvent-based purification became a template for the isolation of numerous other alkaloids, fundamentally changing the course of natural product chemistry.

Visualization: Pelletier-Caventou Workflow



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Caption: Workflow for the 1818 isolation of strychnine.

Part 3: From Crystal to Structure: A Century-Long Challenge

The isolation of pure strychnine was only the beginning. The next, far more arduous task was to determine its chemical structure. This process would span more than a century and involve some of the greatest minds in chemistry.

Initial Characterization and Formula

Following the isolation, the basic properties of strychnine were established: it was a colorless, crystalline solid with an exceptionally bitter taste and poor solubility in water.^[1] About two decades later, in the 1830s, the French chemist Henri-Victor Regnault established its correct elemental formula as $C_{21}H_{22}N_2O_2$.^{[11][12][13]} This formula, revealing a high degree of unsaturation and the presence of two nitrogen atoms, hinted at a complex, polycyclic structure.

The Structural Enigma

For its molecular size, strychnine is one of the most structurally complex organic substances known.^{[4][11]} It contains seven rings, six contiguous asymmetric centers, and a mere 24 skeletal atoms packed into a compact, intricate architecture.^{[11][14]} Before the advent of modern spectroscopic techniques, the only tool available for structure elucidation was chemical degradation—breaking the molecule apart piece by piece and identifying the fragments. This painstaking work was led by chemists like Sir Robert Robinson and Hermann Leuchs, who together published hundreds of papers over four decades detailing their efforts.^{[11][14]}

The final constitutional structure was proposed in 1947 by Robert Burns Woodward, who masterfully pieced together the vast trove of chemical degradation data.^{[2][12]} His proposed structure was confirmed shortly after by X-ray crystallography, which also established the molecule's absolute stereochemistry.^{[11][13]}

Data Presentation: Milestones in Strychnine's Scientific History

Milestone	Year(s)	Key Figure(s)	Contribution
First Isolation	1818	P.J. Pelletier & J.B. Caventou	Isolated pure, crystalline strychnine from <i>Strychnos ignatii</i> . [1][4]
Elemental Formula	~1838	H.V. Regnault	Determined the correct molecular formula: $C_{21}H_{22}N_2O_2$. [11][12]
Structural Elucidation	~1900-1946	Sir R. Robinson, H. Leuchs	Conducted extensive chemical degradation studies.[11][14]
Structure Proposed	1947	R.B. Woodward	Correctly proposed the constitutional structure based on chemical evidence. [12][14]
First Total Synthesis	1954	R.B. Woodward	Completed the first total synthesis, confirming the proposed structure.[2] [11]

Part 4: The Legacy of Strychnine: A Tool for Modern Science

The confirmation of strychnine's structure through its total synthesis in 1954 was a landmark achievement in organic chemistry, demonstrating the power of the field to construct highly complex natural products.[2][14][15] Beyond its role as a synthetic challenge, the discovery of strychnine had a profound and lasting impact on other scientific disciplines.

- A Foundational Tool in Neuroscience: The primary toxic effect of strychnine is severe muscle convulsions leading to asphyxiation.[1][4] Scientists later discovered its precise mechanism

of action: strychnine is a potent antagonist of glycine receptors, which are inhibitory receptors found primarily in the spinal cord.[16][17] By blocking the inhibitory action of glycine, strychnine causes uncontrolled nerve firing and muscle contraction.[17][18] This specific action made strychnine an invaluable pharmacological tool for researchers to map neural pathways and to study the function of inhibitory neurotransmission, contributing significantly to the foundations of modern neuroscience.[3][11]

- **Decline in Medicine:** Although used for a time as a stimulant and tonic, the therapeutic use of strychnine was eventually abandoned.[2][10] The reason lies in its extremely narrow therapeutic index—the dose required for a therapeutic effect is perilously close to the toxic dose that causes convulsions.[2][10] With the development of safer alternatives, its use in medicine ceased.[10][17]

Conclusion

The history of strychnine's discovery and isolation is a compelling narrative of scientific progress. It begins with centuries of ethnobotanical use and culminates in one of the great achievements of 19th-century chemistry. The elegant and logical acid-base extraction method developed by Pelletier and Caventou not only yielded a pure, potent alkaloid but also provided a roadmap for the isolation of countless other natural products. The subsequent century-long struggle to elucidate its complex structure pushed the limits of chemical analysis and theory. Ultimately, strychnine transitioned from a crude poison and remedy into a refined molecular probe that helped unlock the secrets of the nervous system, cementing its place as one of the most significant molecules in the history of science.

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